cis-Cyclohexene Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R,6S)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2/t5-,6+ |
InChI Key |
ZWAJLVLEBYIOTI-OLQVQODUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)O2 |
Canonical SMILES |
C1CCC2C(C1)O2 |
Origin of Product |
United States |
Synthesis Methodologies for Cis Cyclohexene Oxide
Oxidative Approaches to Cyclic Epoxides
Oxidative methods are the cornerstone for synthesizing cyclic epoxides like cis-Cyclohexene Oxide. These reactions involve the addition of a single oxygen atom across the double bond of an alkene.
The epoxidation of an alkene using a peroxycarboxylic acid is a fundamental reaction in organic synthesis for producing epoxides. aakash.ac.in This method involves an electrophilic addition of an oxygen atom to the carbon-carbon double bond of the alkene. aakash.ac.in The reaction is initiated by the interaction of the electrophilic oxygen atom of the peroxycarboxylic acid with the nucleophilic double bond of cyclohexene (B86901). libretexts.orglibretexts.orglibretexts.org The mechanism is a concerted process, occurring in a single step through a circular transition state. libretexts.orglibretexts.orgwikipedia.org
The epoxidation of alkenes with peroxyacids is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a syn-addition, where the new carbon-oxygen bonds are formed on the same face of the alkene's original plane. masterorganicchemistry.com This concerted mechanism ensures that a cis-alkene will yield a cis-epoxide. libretexts.orglibretexts.org In the context of cyclohexene, which is a cis-alkene by virtue of its cyclic structure, the oxygen atom is added to one face of the double bond, resulting exclusively in the formation of this compound. saskoer.ca
meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for the epoxidation of alkenes due to its stability and commercial availability. libretexts.orgwikipedia.orgsaskoer.ca It is a white, crystalline solid that is considered relatively easy and safe to handle for laboratory use, though it can be explosive under certain conditions. libretexts.orglibretexts.orgwikipedia.org When cyclohexene is treated with mCPBA, the peroxyacid delivers an oxygen atom to the double bond, forming this compound and the byproduct, m-chlorobenzoic acid. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed in nonaqueous solvents like chloroform, ether, or acetone (B3395972) to prevent the hydrolysis of the resulting epoxide to a diol. libretexts.orglibretexts.org
Catalytic Epoxidation of Cyclohexene
Catalytic methods for cyclohexene epoxidation often employ transition metals to achieve high selectivity and efficiency, frequently using alkyl hydroperoxides as the oxygen source. researchgate.net This approach is of significant industrial interest. amazonaws.com
Molybdenum(VI)-based catalysts, particularly cis-dioxomolybdenum species, are known for their high activity in the selective epoxidation of olefins. researchgate.net Dimeric cis-dioxomolybdenum(VI) complexes with Schiff base ligands have been synthesized and studied for their catalytic properties in cyclohexene epoxidation, using tert-butyl hydroperoxide (TBHP) as the oxidant. amazonaws.comresearchgate.net These dimeric Mo(VI) complexes have been shown to preferentially catalyze the formation of the monoepoxide. dntb.gov.uadoi.org For instance, complexes derived from bis-bidentate Schiff bases have been successfully used, and their activity can be enhanced by supporting them on materials like single-wall carbon nanotubes. researchgate.net
Table 1: Catalytic Performance of Selected Molybdenum Complexes in Alkene Epoxidation
| Catalyst Type | Alkene | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| Dimeric Molybdenum(VI) Triketonates | Cyclooctene | TBHP | Preferentially catalyzed monoepoxide production. | doi.org |
| Dimeric cis-Dioxomolybdenum(VI) Schiff Base Complexes | Cyclohexene | TBHP | Addition of single-wall nanotubes enhanced catalytic activity and selectivity. | researchgate.net |
A variety of transition metals have been investigated as catalysts for the epoxidation of cyclohexene and other olefins. amazonaws.com The general order of catalytic activity for metal-catalyzed epoxidations with alkyl hydroperoxides is Mo > W > Ti, V. mdpi.com These metals are typically used in their oxide forms or as complexes. mdpi.com
Molybdenum (Mo): Soluble molybdenum complexes are among the most effective homogeneous catalysts for alkene epoxidation. mdpi.com Mo(VI) oxide deposited on stable supports like the metal-organic framework NU-1000 has shown high activity, yielding near-quantitative amounts of cyclohexene oxide and its diol byproduct. acs.org
Iron (Fe): Heterogeneous Fe-N/C catalysts can be used to generate peroxy acids in situ from aldehydes and molecular oxygen, which then epoxidize cyclohexene with high yield. rsc.org
Vanadium (V): Vanadium complexes are used as catalysts, often in combination with alkyl hydroperoxides like TBHP, for selective epoxidation. researchgate.netamazonaws.com
Ruthenium (Ru), Titanium (Ti), and Chromium (Cr): These metals are also employed as catalysts. amazonaws.com For example, transition-metal substituted α-titanium arsenates containing Ru(III), Cr(III), and Fe(III) have been studied as catalysts for cyclohexene epoxidation, with the Ru-containing catalyst showing the highest reactivity. researchgate.net
The choice of metal catalyst and reaction conditions allows for the fine-tuning of the epoxidation process, influencing both reaction rates and product selectivity. researchgate.net
Hydrogen Peroxide as Oxidant
The use of hydrogen peroxide (H₂O₂) as an oxidant for the epoxidation of cyclohexene is a significant area of research, driven by its environmental sustainability, as it primarily produces water as a byproduct. mdpi.com The effectiveness of this process is heavily reliant on the catalytic system employed to activate the H₂O₂. Various heterogeneous and homogeneous catalysts have been developed to facilitate this transformation under different reaction conditions, aiming for high conversion and selectivity towards this compound.
One approach involves the use of resin-supported peroxo phosphotungstic acid catalysts. researchgate.net In one study, a modified chloromethyl polystyrene resin loaded with peroxo phosphotungstic acid was used to achieve selective oxidation of cyclohexene. researchgate.net Under mild conditions (308 K) in acetonitrile (B52724) (CH₃CN), this catalytic system demonstrated a cyclohexene conversion of 73.2% and a selectivity for this compound of 98.2% within 180 minutes. nih.gov The active oxidants in this system are tungsten peroxo species, formed when H₂O₂ oxidizes the phosphotungstate. researchgate.net
Metal-Organic Frameworks (MOFs) have also been explored as effective catalysts. For instance, MIL-47(V), a vanadium-based MOF, catalyzes the epoxidation of cyclohexene with H₂O₂ in both liquid and gas phases. osti.gov In liquid-phase reactions at 50°C and 65°C, this compound was a primary product, alongside allylic oxidation products. osti.gov Another MOF, MIL-125(Ti), built from titanium-oxo-hydroxo-clusters, was used with H₂O₂ in acetonitrile at 50°C. mdpi.com The addition of a proton source like perchloric acid (HClO₄) was found to significantly enhance selectivity towards the epoxide and its diol derivative, reaching up to 92% total selectivity with 50% H₂O₂. mdpi.com
Other heterogeneous catalytic systems include copper/nickel bimetallic catalysts on H-Beta zeolite supports. acs.org In a continuous flow reactor under mild conditions, these catalysts have achieved over 98.5% cyclohexene conversion and selectivity for the epoxide. researchgate.net Similarly, modified silver polyoxometalate (Ag/Ag-POM) catalysts have shown high efficiency. academicjournals.org Using 50% aqueous H₂O₂ in acetonitrile at 65°C, these catalysts can achieve over 90% conversion and nearly 99% selectivity for the epoxides of various cyclic olefins. academicjournals.org The use of more concentrated H₂O₂ (50% vs. 30%) was found to improve both conversion and selectivity by reducing the amount of water that could facilitate epoxide ring-opening. academicjournals.org
An alternative green strategy employs a recyclable arylseleninic acid catalyst in combination with fluorinated glycerol-derived solvents. This system, using aqueous H₂O₂, showed good catalytic activity and notably prevented the hydrolysis of the epoxide, allowing for its isolation in pure form by distillation. csic.es
Table 1: Catalytic Performance in Cyclohexene Epoxidation with H₂O₂
| Catalyst System | Oxidant Conc. | Solvent | Temperature | Time | Conversion (%) | Selectivity (%) | Source(s) |
|---|---|---|---|---|---|---|---|
| Resin Supported Peroxo Phosphotungstic Acid | 30% | Acetonitrile | 308 K (35°C) | 180 min | 73.2 | 98.2 | researchgate.net, nih.gov |
| MIL-47(V) MOF | Not Specified | Liquid Phase | 50-65°C | Not Specified | Not Specified | Primary Product | osti.gov |
| MIL-125(Ti) MOF + HClO₄ | 50% | Acetonitrile | 50°C | 45 min | 38-43 | up to 92* | mdpi.com |
| H-Beta-Cu/Ni | Not Specified | Acetonitrile | 60-100°C | Not Specified | >98.5 | >98.5 | researchgate.net, acs.org |
| Ag/Ag-POM400 | 50% | Acetonitrile | 65°C | 24 h | >90 | ~99 | academicjournals.org |
| Arylseleninic Acid Derivative | 50% | Fluorinated Glycerol | 25°C | Not Specified | Good Activity | High; prevents hydrolysis | csic.es |
*Selectivity is for the sum of epoxide and the ring-opened product, trans-cyclohexane-1,2-diol.
Indirect Synthetic Routes
Formation via Cyclohexene Chlorohydrin
An established indirect method for synthesizing this compound proceeds through a two-step process involving the formation of a cyclohexene chlorohydrin intermediate. mdpi.comwipo.int This route is a classic example of halohydrin formation followed by intramolecular ring closure.
The first step involves the reaction of cyclohexene with a chlorine source in an aqueous medium to produce cyclohexene chlorohydrin. wipo.intgoogle.com A specific patented process describes preparing chlorine water with a pH of 7 or less by reacting chlorine with a dilute aqueous alkali solution. This chlorine water is then reacted with cyclohexene to form the chlorohydrin intermediate with high selectivity. wipo.intgoogle.com The reaction temperature is typically maintained between 0°C and 100°C. google.com
In the second step, the cyclohexene chlorohydrin is treated with a base to induce dehydrohalogenation. An alkali is added to the reaction mixture containing the chlorohydrin, causing an intramolecular Sₙ2 reaction. wipo.int The alkoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as an internal nucleophile, attacking the adjacent carbon atom bonded to the chlorine. This displaces the chloride ion and results in the formation of the epoxide ring, yielding this compound in high yield. wipo.int The resulting epoxide can then be efficiently isolated and recovered, often by distillation. wipo.intgoogle.com
Table 2: Synthesis of this compound via Cyclohexene Chlorohydrin
| Step | Reactants | Key Conditions | Product | Mechanism | Source(s) |
|---|---|---|---|---|---|
| 1. Halohydrin Formation | Cyclohexene, Chlorine Water | Aqueous medium, pH ≤ 7, Temp: 0-100°C | Cyclohexene Chlorohydrin | Electrophilic Addition | wipo.int, google.com |
| 2. Epoxidation | Cyclohexene Chlorohydrin, Alkali (Base) | Addition of base to intermediate | This compound | Intramolecular Sₙ2 | , wipo.int |
Ring Opening Reactions of Cis Cyclohexene Oxide
Mechanistic Investigations of Nucleophilic Ring-Opening
The ring-opening of cis-cyclohexene oxide under nucleophilic conditions is a cornerstone reaction in stereoselective synthesis. The mechanism generally proceeds via an SN2 pathway, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This process is characterized by an inversion of stereochemistry at the center of attack. The reactivity of the epoxide can be enhanced by protonation or coordination to a Lewis acid, which makes the oxygen a better leaving group. chemistrysteps.com
The direction of the nucleophile's attack on the unsymmetrically substituted cyclohexene (B86901) oxide ring is known as regioselectivity. This is a crucial factor that determines the structure of the final product. Several key principles and factors have been identified to explain and predict the regiochemical outcome of these reactions.
The regioselectivity of nucleophilic ring-opening of cyclohexene oxides and their derivatives is predominantly governed by the Fürst-Plattner rule, also known as the trans-diaxial effect. wikipedia.org This principle states that the nucleophilic attack occurs in a manner that leads to a product arising from a chair-like transition state, rather than an energetically unfavorable twist-boat-like transition state. nih.gov For the reaction to proceed through the lower energy chair-like transition state, the nucleophile must attack a carbon atom of the epoxide in such a way that the incoming nucleophile and the departing oxygen atom adopt a trans-diaxial arrangement in the resulting cyclohexane (B81311) chair conformation. chemtube3d.comyoutube.com This pathway ensures maximum orbital overlap and minimizes torsional strain during the reaction. libretexts.org The resulting product, initially in a diaxial conformation, may then undergo a ring-flip to a more stable diequatorial conformation, if possible. wikipedia.org
While the Fürst-Plattner rule provides a powerful predictive model, the presence of substituents on the cyclohexane ring can significantly influence or even override this preference. rsc.org The position and nature (electron-donating or electron-withdrawing) of these substituents can alter the electronic and steric environment of the epoxide carbons, thereby affecting the regioselectivity. rsc.orgmdpi.com For instance, computational studies on the lithium aluminum hydride (LiAlH₄) ring-opening of substituted cyclohexene oxides have shown that while some isomers exhibit high regioselectivity consistent with the Fürst-Plattner rule, others show reduced selectivity. rsc.org A diminished preference for a pseudoequatorial position of a 3-methyl group in a trans-isomer, for example, can lead to two competing chair-like transition states with very similar activation energies, resulting in a mixture of products. rsc.org
| Substituted Cyclohexene Oxide | Nucleophile | Major Product Type | Regioselectivity | Reference |
| cis-4-t-Butylcyclohexene oxide | LiAlH₄ | trans-Diaxial | High | rsc.org |
| trans-4-t-Butylcyclohexene oxide | LiAlH₄ | trans-Diaxial | High | rsc.org |
| cis-3-Methylcyclohexene oxide | LiAlH₄ | trans-Diaxial | High | rsc.org |
| trans-3-Methylcyclohexene oxide | LiAlH₄ | trans-Diaxial & Diequatorial | Low | rsc.org |
The regioselectivity of epoxide ring-opening can be effectively modulated by the presence of nearby functional groups capable of chelation. When a substituent on the cyclohexane ring contains a Lewis basic atom (like oxygen or nitrogen), it can coordinate with a Lewis acidic reagent or the metal cation of a nucleophile. This intramolecular chelation can direct the nucleophile to a specific face or carbon atom of the epoxide, overriding the inherent stereoelectronic preferences dictated by the Fürst-Plattner rule. rsc.org For example, the regioselectivity of the opening of benzyloxy-substituted cyclohexene oxides can be influenced by chelation with reagents like LiClO₄. rsc.org This strategy is a powerful tool in the synthesis of complex molecules like aminocyclitols. rsc.org
Both steric and electronic factors play a crucial role in determining the site of nucleophilic attack. chemistrysteps.com
Steric Effects: In the absence of overriding electronic or chelating effects, nucleophiles, particularly bulky ones, will preferentially attack the less sterically hindered carbon atom of the epoxide. This is a classic SN2 characteristic. chemistrysteps.com
Electronic Effects: The electronic nature of the epoxide carbons influences their susceptibility to nucleophilic attack. In acid-catalyzed ring-opening, the reaction proceeds through a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon, which therefore becomes the preferred site of attack for weak nucleophiles. chemistrysteps.com Recent quantum chemical studies have revealed that Lewis acid catalysis not only enhances reactivity by stabilizing the LUMO of the epoxide but, more importantly, by reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. nih.govacs.orgresearchgate.net This reduction in Pauli repulsion is achieved as the Lewis acid polarizes the epoxide's occupied orbitals away from the nucleophile. acs.orgresearchgate.net
The two carbon atoms of the cyclohexene oxide ring are often designated as α and β. The nucleophilic attack can occur at either position.
α-Attack: This attack leads to a chair-like transition state and is generally the favored pathway according to the Fürst-Plattner rule. nih.govresearchgate.net
β-Attack: This pathway proceeds through a higher-energy twist boat-like transition state. nih.govresearchgate.net
Computational studies consistently show that for most systems, the α-attack has a significantly lower reaction barrier (by 3–7 kcal/mol) than the β-attack. acs.org This energy difference provides a strong thermodynamic and kinetic basis for the observed regioselectivity. wikipedia.org It has also been discovered that beyond classical strain control, steric repulsion between the nucleophile and the substrate, arising from asymmetric orbital density on the epoxide, can substantially control the regioselectivity between α and β positions. nih.govacs.org
| Type of Attack | Transition State Geometry | Relative Energy Barrier | Governing Principle | Reference |
| Alpha (α) | Chair-like | Lower | Fürst-Plattner Rule | nih.govacs.org |
| Beta (β) | Twist boat-like | Higher | - | nih.govacs.org |
Catalytic Ring-Opening Transformations
The ring-opening of this compound can be significantly accelerated and controlled through catalysis. Various catalytic systems, from simple Lewis acids to complex metal-organic frameworks, have been developed to enhance reaction rates and dictate stereochemical outcomes.
Lewis Acid Catalysis and Reaction Barrier Reduction
Ring-opening reactions of epoxides are often slow and necessitate activation to achieve efficient conversion. nih.govacs.org Lewis acids, particularly those based on group 1 cations like Li⁺ and Na⁺, are effective catalysts for this transformation. nih.govacs.org Quantum chemical studies have elucidated the mechanism behind this catalysis. The reaction barrier for the nucleophilic ring-opening of cyclohexene oxide decreases significantly with smaller, more charge-dense Lewis acids, following the trend: Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺. nih.govacs.orgnih.gov
Contrary to the traditional view that Lewis acids accelerate the reaction by lowering the energy of the epoxide's Lowest Unoccupied Molecular Orbital (LUMO), recent computational analyses reveal a different primary driving force. nih.govnih.govresearchgate.net The enhanced reactivity stems from a reduction in the steric (Pauli) repulsion between the electron orbitals of the epoxide and the incoming nucleophile. nih.govnih.govresearchgate.net The Lewis acid, upon coordinating to the epoxide's oxygen, polarizes the filled orbitals of the epoxide, drawing them away from the nucleophile's path. nih.govnih.govresearchgate.net This reduction in repulsive forces leads to a lower activation barrier for the reaction. acs.org
Table 1: Effect of Lewis Acid Catalysis on Reaction Barrier
Computational data showing the trend in reaction barrier reduction for the ring-opening of cyclohexene oxide with different Lewis acids.
| Lewis Acid (Y⁺) | Relative Reaction Barrier | Catalytic Efficiency |
|---|---|---|
| H⁺ | Lowest | Highest |
| Li⁺ | Low | High |
| Na⁺ | Moderate | Moderate |
| K⁺ | High | Low |
| Rb⁺ | Higher | Very Low |
| Cs⁺ | Highest | Lowest |
Organocatalytic Approaches (e.g., Iminophosphoranylferrocenes)
Organocatalysis presents a metal-free alternative for epoxide ring-opening. Iminophosphoranylferrocenes have emerged as effective nucleophilic organocatalysts for the regioselective ring-opening of epoxides. researchgate.net In these reactions, a typical procedure involves treating the epoxide with a nucleophilic source, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a small amount (e.g., 5 mol%) of the iminophosphoranylferrocene catalyst. researchgate.net
Studies have shown that this compound is a particularly reactive substrate in this system, reacting at a higher rate than many other epoxides. researchgate.net The reaction proceeds with an inversion of configuration at the carbon atom undergoing substitution, which is characteristic of an Sₙ2-type mechanism. researchgate.net The catalyst activates the nucleophile, facilitating its attack on the epoxide ring to form the ring-opened product. researchgate.net
Metal-Salen Complex Catalysis in Asymmetric Ring-Opening
Chiral metal-salen complexes are renowned for their ability to catalyze asymmetric reactions, including the ring-opening of meso-epoxides like this compound. These catalysts are pivotal for producing enantioenriched products, which are valuable in pharmaceutical synthesis. mdpi.com Chromium (Cr)-salen complexes, for instance, have been successfully used to catalyze the asymmetric ring-opening of this compound with nucleophiles like trimethylsilyl azide (B81097) (TMSN₃). mdpi.com
The versatility of this catalytic system allows for the use of various metals and nucleophiles. Co(II)-salen complexes have been employed for enantioselective ring-opening with fluoride (B91410), while Ti-salen complexes are effective with dithiophosphorous acid. mdpi.com The choice of metal and the specific structure of the salen ligand are crucial in determining both the reactivity and the enantioselectivity of the transformation. acs.org These reactions often yield trans-1,2-difunctionalized cyclohexanes with high enantiomeric excess (ee). mdpi.com
Table 2: Examples of Metal-Salen Catalyzed Asymmetric Ring-Opening of this compound
| Catalyst | Nucleophile | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Cr-Salen | TMSN₃ | trans-2-azidocyclohexanol derivative | Up to 93% |
| Co(II)-Salen | Fluoride (from Benzoyl fluoride/HFIP) | trans-2-fluorocyclohexanol | Good yields and high enantioselectivity |
| Ti-Salen | Dithiophosphorous acid | trans-2-(phosphorodithioyl)cyclohexanol | Data not specified |
| Y-Salen | TMSCN | trans-2-cyanocyclohexanol derivative | Data not specified |
Homochiral Metal-Organic Framework (MOF) Catalysis
Homochiral metal-organic frameworks (MOFs) represent a class of heterogeneous catalysts that combine the benefits of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of recovery and recyclability). rsc.orgresearchgate.net These crystalline materials possess well-defined chiral pores that can serve as active sites for asymmetric catalysis. rsc.org
A homochiral MOF derived from the ligand (R)-2,2′-dihydroxyl-1,1′-binaphthalene-5,5′-dicarboxylic acid has demonstrated high efficiency in the asymmetric ring-opening of this compound with various aromatic amines. rsc.orgresearchgate.net In a typical reaction, the MOF catalyzes the nucleophilic attack of the amine on the epoxide, yielding the corresponding trans-2-aminocyclohexanol. Excellent results, with enantiomeric excesses up to 95%, have been achieved. rsc.orgresearchgate.net A key advantage of these MOF catalysts is their stability and reusability; they can be recovered after the reaction and reused multiple times without a significant loss of catalytic performance. rsc.orgresearchgate.net
Nucleophile Specificity and Product Profiles
The nature of the nucleophile dictates the final product of the ring-opening reaction. The reaction's regioselectivity and stereoselectivity are governed by factors including the reaction mechanism and the conformational preferences of the transition state.
Hydride Attack (e.g., LiAlH₄)
The reduction of this compound with a hydride source, such as lithium aluminum hydride (LiAlH₄), is a classic example of a nucleophilic ring-opening reaction. nih.govdtic.mil The hydride ion (H⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction typically proceeds through an Sₙ2 mechanism, resulting in the formation of an alcohol.
The stereochemical outcome of this reaction is governed by the Fürst-Plattner rule (trans-diaxial opening). nih.gov The nucleophilic attack occurs in a way that the cyclohexane ring adopts a chair-like conformation in the transition state. nih.gov For this compound, the hydride attacks one of the epoxide carbons, and the C-O bond breaks, with the oxygen atom moving to an axial position. Subsequent protonation during workup yields the final product, cyclohexanol. The reaction is highly stereoselective, with the hydride attack and the resulting hydroxyl group ending up in a trans relationship.
Reactions with Amine Nucleophiles (e.g., Methylamine, Aromatic Amines)
The ring-opening of this compound with amine nucleophiles is a well-established method for the synthesis of β-aminoalcohols. This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of trans-2-aminocyclohexanol derivatives. The high ring strain of the epoxide facilitates this transformation. acs.org
Both aliphatic and aromatic amines can be employed as nucleophiles. Methylamine, a primary aliphatic amine, readily reacts with cyclohexene oxide to yield trans-2-(methylamino)cyclohexan-1-ol. acs.orgoc-praktikum.de Aromatic amines also participate in this reaction, though their nucleophilicity can be influenced by substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as in perfluorinated aniline, can lead to lower yields. orgsyn.org
Various catalysts can be employed to facilitate the aminolysis of cyclohexene oxide, including rare-earth metal complexes and Lewis acids. orgsyn.orgnih.gov These catalysts can enhance the reaction rate and selectivity, often allowing the reaction to proceed under mild, solvent-free conditions. orgsyn.org The reaction generally shows high regioselectivity, affording the corresponding β-aminoalcohols in good to excellent yields. researchgate.net
| Nucleophile | Catalyst | Conditions | Product | Yield (%) |
| Aniline | Catalyst 1 (Al-based Lewis Acid) | Solvent-free, 80°C, 12h | trans-2-(phenylamino)cyclohexan-1-ol | 98 |
| 4-Methylaniline | Catalyst 1 (Al-based Lewis Acid) | Solvent-free, 80°C, 12h | trans-2-(p-tolylamino)cyclohexan-1-ol | 97 |
| 4-Methoxyaniline | Catalyst 1 (Al-based Lewis Acid) | Solvent-free, 80°C, 12h | trans-2-((4-methoxyphenyl)amino)cyclohexan-1-ol | 98 |
| Perfluoroaniline | Catalyst 1 (Al-based Lewis Acid) | Solvent-free, 80°C, 12h | trans-2-((perfluorophenyl)amino)cyclohexan-1-ol | 52 |
| Methylamine | None specified | Not specified | trans-2-(methylamino)cyclohexan-1-ol | Not specified |
Reactions with Thiol Nucleophiles
The reaction of this compound with thiol nucleophiles provides a direct route to β-hydroxy sulfides. This process, known as thiolysis, involves the nucleophilic attack of the sulfur atom on an epoxide carbon, leading to the cleavage of the C-O bond and formation of a trans-2-(thio)cyclohexanol product. The reaction follows a regioselective and stereospecific SN2 pathway, resulting in inversion of configuration at the site of attack.
Computational studies on the ring-opening of cyclohexene oxide with methanethiol (B179389) (MeSH), catalyzed by Lewis acids, indicate that the reaction barrier is significantly lower compared to alcoholysis due to the enhanced nucleophilicity of sulfur. nih.govacs.org In practical applications, the reaction can be carried out under various conditions, including in aqueous media without the need for a catalyst. For instance, the reaction of epoxides with thiols like thiophenol can proceed cleanly in water at elevated temperatures, demonstrating an environmentally benign approach. researchgate.net The use of vigorous stirring is important in biphasic systems to ensure sufficient contact between the reactants. researchgate.net
| Nucleophile | Conditions | Product | Yield (%) |
| Thiophenol | Water, 70°C, 5h | trans-2-(phenylthio)cyclohexan-1-ol | 87 |
| o-Tolylthiol | Water, 70°C, 5h | trans-2-(o-tolylthio)cyclohexan-1-ol | 85 |
| p-Tolylthiol | Water, 70°C, 5.5h | trans-2-(p-tolylthio)cyclohexan-1-ol | 88 |
| 2-Naphthylthiol | Water, 70°C, 6h | trans-2-(naphthalen-2-ylthio)cyclohexan-1-ol | 84 |
Reactions with Pseudohalides (e.g., TMSN₃)
Pseudohalides, such as the azide group from trimethylsilyl azide (TMSN₃), are effective nucleophiles for the ring-opening of this compound, yielding valuable azido-alcohols (trans-2-azidocyclohexan-1-ol). These products are important synthetic intermediates, as the azide group can be readily converted into an amine or other nitrogen-containing functionalities.
The reaction is often catalyzed by metal-salen complexes, particularly Cr(III)-salen catalysts, which can provide high levels of enantioselectivity in the ring-opening of meso-epoxides like cyclohexene oxide. The mechanism is believed to involve a cooperative bimetallic pathway where one metal center acts as a Lewis acid to activate the epoxide, while another binds the nucleophile. The reaction conditions, such as temperature and catalyst pre-activation, can influence both the conversion rate and the enantiomeric excess (ee) of the product. Lowering the reaction temperature may decrease catalytic activity without necessarily improving enantioselectivity. researchgate.net Enzymatic methods, using halohydrin dehalogenases, have also been developed for the azidolysis of cyclohexene oxide, offering an alternative route to chiral β-substituted alcohols. ucla.edu
| Catalyst | Conditions | Conversion (%) | ee (%) |
| Cr(III)-salen oligomer | Diethyl ether, rt, 24h | 99 | 82 |
| Cr(III)-salen oligomer | Diethyl ether, rt, 24h (pre-stirred with TMSN₃) | 92 | Not specified |
| Cr(III)-salen oligomer | Diethyl ether, 0°C, 24h | 23 | 81 |
Reactions with Halide Nucleophiles (e.g., AgF, HF, TMSCl)
Halide nucleophiles can open the epoxide ring of this compound to produce the corresponding trans-2-halocyclohexanols. The reactivity of the halide and the reaction conditions dictate the outcome.
Fluoride: Direct hydrofluorination is challenging due to the basicity of fluoride and its strong solvation in protic media. However, methods using latent sources of hydrogen fluoride (HF) have been developed. For example, a dual-catalyst system employing benzoyl fluoride as the fluoride source, an alcohol like 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP), and a catalytic amine can achieve efficient hydrofluorination of cyclohexene oxide at 50°C. core.ac.uk Chiral catalysts can be used to achieve enantioselective fluorination. core.ac.uk The reaction with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) at elevated temperatures is another method to produce fluorinated diols from diepoxides, which proceeds through epoxide opening. researchgate.net
Chloride: Trimethylsilyl chloride (TMSCl) serves as a source of chloride for the ring-opening reaction. In the presence of a suitable catalyst, TMSCl reacts with cyclohexene oxide to first form a trimethylsilyl ether, which is subsequently deprotected upon acidic workup to yield trans-2-chlorocyclohexan-1-ol. This reaction typically proceeds with inversion of configuration. nih.gov
| Nucleophile Source | Catalyst/Reagent | Conditions | Product | Yield (%) |
| Benzoyl Fluoride / HFIP | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 50°C | trans-2-fluorocyclohexan-1-ol | Efficient |
| Et₃N·3HF | None | 135°C, 48h | Difluoro-diol products | Not specified |
| TMSCl | Iminophosphoranylferrocene | CH₂Cl₂, rt, 2h | trans-2-chlorocyclohexan-1-ol | 100 |
Ring Opening by Alcohols (Alcoholysis)
The alcoholysis of this compound involves the ring-opening of the epoxide by an alcohol nucleophile to produce a trans-2-alkoxycyclohexanol. This reaction is typically slow and requires catalysis to proceed efficiently. Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. acs.orgkhanacademy.org
A notable example is the methanolysis of cyclohexene oxide using nanocrystalline zinc-based metal-organic frameworks (Zn-MOF-74) as heterogeneous catalysts. The open metal sites (Zn(II)) within the MOF structure act as Lewis acid sites, catalyzing the ring-opening reaction. researchgate.net The reaction rate is temperature-dependent; increasing the temperature from 30°C to 50°C significantly enhances the conversion of cyclohexene oxide to trans-2-methoxycyclohexan-1-ol. Under optimal conditions, high conversions can be achieved over extended reaction times. researchgate.net
| Nucleophile | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Methanol | Zn-MOF-74 | 30 | 21 | ~18 |
| Methanol | Zn-MOF-74 | 40 | 21 | ~42 |
| Methanol | Zn-MOF-74 | 50 | 21 | >73 |
| Methanol | Zn-MOF-74 | 50 | 46 | ~94 |
Electrophilic Ring-Opening Reactions
Acid-Catalyzed Hydrolysis to Vicinal Diols
The acid-catalyzed hydrolysis of this compound is a classic method for preparing trans-1,2-cyclohexanediol (B13532), a vicinal diol. orgsyn.org The mechanism involves the protonation of the epoxide oxygen by a hydronium ion, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. rsc.org
Stereochemical Outcomes of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound is a stereospecific reaction that predominantly yields trans-1,2-cyclohexanediol. This outcome is dictated by the reaction mechanism, which involves a backside nucleophilic attack on a protonated epoxide intermediate, consistent with an SN2-type pathway.
The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H₃O⁺), forming a protonated epoxide. This step makes the epoxide a better electrophile and weakens the C-O bonds. Subsequently, a water molecule, acting as a nucleophile, attacks one of the two electrophilic carbon atoms of the epoxide ring.
Crucially, the nucleophilic attack occurs from the side opposite to the protonated epoxide ring. This backside attack forces an inversion of the stereochemical configuration at the carbon atom being attacked. Since this compound has both C-O bonds on the same face of the cyclohexane ring, the incoming nucleophile must approach from the opposite face. This results in the two hydroxyl groups being on opposite sides of the ring in the final product, leading to the trans configuration.
This mechanism of anti-dihydroxylation is a hallmark of epoxide ring-opening reactions under acidic conditions. The process for this compound results in the formation of a racemic mixture of (1R,2R)- and (1S,2S)-cyclohexane-1,2-diol, which are enantiomers of each other, collectively known as trans-1,2-cyclohexanediol.
Studies on substituted cyclohexene oxides often reference the Fürst-Plattner rule, which posits that the ring opening proceeds through a transition state that resembles a chair conformation, leading to a diaxial product. For this compound, this implies that the nucleophilic attack and the breaking of the C-O bond occur in a way that places the two resulting hydroxyl groups in axial positions in the initial chair-like product, which can then undergo a ring flip to the more stable diequatorial conformation.
The high stereoselectivity of this reaction is demonstrated in various synthetic preparations where this compound (or its in-situ generated equivalent) is hydrolyzed under acidic conditions to produce trans-1,2-cyclohexanediol in high yields.
Detailed Research Findings
The stereospecificity of the acid-catalyzed hydrolysis of cyclohexene oxide to trans-1,2-cyclohexanediol is well-established. Different acid catalysts and reaction conditions have been employed, consistently resulting in the trans isomer as the major product.
| Catalyst/Method | Substrate | Product | Yield/Conversion | Reference |
|---|---|---|---|---|
| Performic acid (in-situ epoxidation and hydrolysis) | Cyclohexene | trans-1,2-Cyclohexanediol | 65–73% Yield | orgsyn.org |
| H-ZSM-5 Zeolite (Solid Acid) | Cyclohexene Oxide | 1,2-Cyclohexanediol | 88.6% Yield (at 96.2% conversion) | researchgate.net |
| Aqueous H₂O₂ (One-pot epoxidation and hydrolysis) | Cyclohexene | trans-1,2-Cyclohexanediol | 97.4% Yield | researchgate.net |
Polymerization and Copolymerization of Cis Cyclohexene Oxide
Ring-Opening Polymerization (ROP)
Asymmetric Ring-Opening Polymerization
Chiral Initiator Systems (e.g., ZnEt2 with chiral diols/amino alcohols)
The enantioselective polymerization of meso-epoxides like cis-cyclohexene oxide allows for the synthesis of optically active polymers. A key strategy in achieving this is the use of chiral initiator systems. One notable example is the combination of diethylzinc (B1219324) (ZnEt2) with chiral diols or amino alcohols.
In a pioneering study, the asymmetric copolymerization of carbon dioxide (CO2) and cyclohexene (B86901) oxide was achieved using a catalyst system composed of an equimolar mixture of ZnEt2 and (S)-α,α-diphenyl(pyrrolidin-2-yl)methanol. acs.org This system facilitated the enantioselective ring-opening of the meso-cyclohexene oxide, leading to the formation of optically active polycarbonates. acs.org The success of this approach hinges on the chiral ligand's ability to create a stereochemically biased environment around the active metal center, thereby favoring the polymerization of one enantiomer of the monomer over the other.
Production of Optically Active Poly(cyclohexene oxide)
The synthesis of highly isotactic, and therefore optically active, poly(cyclohexene carbonate) from meso-cyclohexene oxide has been successfully demonstrated using dissymmetrical enantiopure salenCo(III) complexes in conjunction with bis(triphenylphosphine)iminium chloride (PPNCl). acs.org The strategic use of a chiral induction agent, such as (S)-propylene oxide or (S)-2-methyltetrahydrofuran, was found to significantly enhance the enantioselectivity of the (S,S)-salenCo(III) catalyst systems. acs.org This resulted in polycarbonates with a high degree of stereoregularity, exhibiting an RR:SS ratio of up to 98:2. acs.org
This highly isotactic poly(cyclohexene carbonate) is a semicrystalline polymer with a melting point of 216 °C and a decomposition temperature of 310 °C. acs.org The ability to produce such crystalline CO2-based polycarbonates opens up possibilities for new materials with specific thermal and mechanical properties.
Cascade Ring Strain Release Polymerization
While specific details on the cascade ring strain release polymerization of this compound are not extensively covered in the provided search results, the concept has been explored with related monomers. For instance, a sequence-selective cascade ring-opening/ring-closing metathesis polymerization has been reported for a monomer containing both a norbornene and a cyclohexene ring using Grubbs' catalysts. zenodo.org This suggests the potential for complex polymerization pathways involving cyclic monomers. Further research in this area could lead to novel polymer architectures derived from this compound.
Copolymerization with Carbon Dioxide (CO2)
The copolymerization of this compound with carbon dioxide is a well-established and important reaction for the synthesis of both cyclic carbonates and polycarbonates. This process utilizes CO2 as a renewable C1 feedstock, offering a green chemistry approach to valuable materials.
Synthesis of Cyclic Carbonates (cis-Cyclohexane Carbonate)
The reaction of this compound with CO2 can selectively yield cis-cyclohexane carbonate. This cycloaddition reaction is typically catalyzed by various systems, including metal-free and metal-based catalysts. For instance, a metal-free binary catalytic system using trans-cyclohexane diol and a phosphazene superbase has been shown to produce cis-cyclohexane carbonate, among other products, under mild conditions (1 bar CO2 pressure and 80 °C). mdpi.com The selectivity towards cis-cyclohexane carbonate can be tuned by adjusting the catalyst ratio. mdpi.com
Iron complexes, in a two-component system with tetrabutylammonium (B224687) bromide (TBAB), have also demonstrated high selectivity for the formation of cis-cyclic carbonate from the reaction of cyclohexene oxide and CO2. nih.govnih.govmdpi.com One particular iron complex achieved 80% conversion of cyclohexene oxide with over 99% selectivity for cis-cyclohexane carbonate at 100 °C and 3 MPa of CO2 pressure. nih.govmdpi.com
The mechanism of cyclic carbonate synthesis often involves the activation of the epoxide by a Lewis or Brønsted acid catalyst, followed by nucleophilic attack and reaction with CO2. rsc.org The stereochemistry of the resulting cyclic carbonate is dependent on the reaction mechanism. An epoxide activation mechanism, which involves two inversions of stereochemistry, results in the retention of the original epoxide's stereochemistry, leading to the formation of cis-cyclohexane carbonate from this compound. rsc.org
Synthesis of Polycarbonates (Poly(cyclohexene carbonate))
The ring-opening copolymerization (ROCOP) of this compound and CO2 is a primary route to poly(cyclohexene carbonate) (PCHC), a thermoplastic with a high glass transition temperature. researchgate.net This reaction has been extensively studied with a variety of catalytic systems.
Zinc-based catalysts have shown significant activity in this copolymerization. For example, the zinc complex Zn(C6F5)2(toluene) can catalyze the ROCOP of CO2 with cyclohexene oxide to yield PCHC, particularly when using an initiator like benzyl (B1604629) alcohol. mdpi.com Similarly, multinuclear scorpionate organo-zinc complexes have been developed as efficient single-component catalysts for PCHC production under mild conditions. nih.govmdpi.com
Chromium-based catalysts are also effective. A trinuclear cyclohexane-bridged tetradentate Schiff base chromium complex, in the presence of a co-catalyst, exhibited enhanced activity for the ROCOP of CO2 and cyclohexene oxide, producing PCHC with varying molecular weights. rsc.org Cobalt-based catalysts, such as (salen)Co(III) complexes, have been used to synthesize syndiotactic PCHC, a previously unreported microstructure. rsc.org The tacticity of the resulting polymer can be influenced by the choice of ligand and reaction conditions. rsc.org
The properties of PCHC make it a material of interest for various applications. It has a high tensile modulus but can be brittle. researchgate.net Research has focused on creating copolymers to improve its mechanical properties.
Catalytic Systems for CO2 Copolymerization
A wide array of catalytic systems have been developed for the copolymerization of this compound and CO2. These can be broadly categorized into homogeneous and heterogeneous systems, often involving metal complexes.
Homogeneous Catalysts:
Zinc-based systems: Dinuclear zinc complexes are among the most active catalysts for the ROCOP of cyclohexene oxide and CO2. mdpi.com The mechanism is believed to involve a bimetallic pathway where one metal center activates the epoxide and the other facilitates polymer chain growth. mdpi.com NNO-scorpionate zinc complexes have also been shown to be efficient single-component initiators for this reaction. nih.govmdpi.com
Chromium-based systems: Trinuclear chromium complexes have demonstrated high catalytic activity, producing poly(cyclohexene carbonate) with controlled molecular weights. rsc.org (Salen)CrCl catalysts are also commonly used. rsc.org
Cobalt-based systems: (Salen)Co(III) complexes are effective for producing syndiotactic poly(cyclohexene carbonate). rsc.org The addition of a co-catalyst like [PPN]Cl can significantly affect the polymerization rate and the resulting polymer's tacticity. rsc.org
Iron-based systems: While some iron complexes are more selective for cyclic carbonate formation, they can also catalyze the formation of polycarbonates under certain conditions. nih.govnih.govmdpi.com
Metal-free systems: A binary system of trans-cyclohexane diol and a phosphazene superbase can catalyze the coupling of CO2 and cyclohexene oxide, with product selectivity being tunable. mdpi.com
The choice of catalyst, co-catalyst, and reaction conditions (temperature, pressure, solvent) plays a crucial role in determining the outcome of the copolymerization, influencing factors such as conversion, selectivity (cyclic carbonate vs. polycarbonate), molecular weight, and stereochemistry of the resulting polymer.
Interactive Data Tables
Table 1: Catalytic Systems for the Synthesis of cis-Cyclohexane Carbonate
| Catalyst System | Co-catalyst | Temperature (°C) | CO2 Pressure (MPa) | Conversion (%) | Selectivity for cis-CHC (%) |
| trans-CHD / P4 | - | 80 | 0.1 | 51 | 36 |
| Iron Complex C4 | TBAB | 100 | 3 | 80 | >99 |
Table 2: Catalytic Systems for the Synthesis of Poly(cyclohexene carbonate)
| Catalyst System | Co-catalyst | Temperature (°C) | CO2 Pressure (MPa) | Polymer Molecular Weight ( g/mol ) |
| Trinuclear Cr Complex | PPNN3 | - | - | 6,000-14,000 |
| Zn(C6F5)2(toluene) | Benzyl Alcohol | 120 | - | - |
| Dinuclear Thioaryloxide Zn Complex | - | 70 | 1 | - |
| (R,R)-(salen-1)CoX | [PPN]Cl | - | - | - |
Mechanistic and Kinetic Studies of Copolymerization
CO2 Insertion and Epoxide Ring-Opening Steps
The catalytic cycle for the copolymerization of this compound and CO2 generally involves a two-step propagation mechanism that alternates between a metal alkoxide and a metal carbonate intermediate. royalsocietypublishing.org
The process is initiated by the coordination of a CHO molecule to the Lewis acidic metal center of the catalyst, followed by nucleophilic attack from an initiating group (e.g., alkoxide, carboxylate) that opens the epoxide ring to form a metal alkoxide intermediate. royalsocietypublishing.orgresearchgate.net
The propagation sequence proceeds as follows:
CO2 Insertion: Carbon dioxide inserts into the metal-alkoxide bond of the intermediate. This step forms a metal carbonate species. royalsocietypublishing.org
Epoxide Ring-Opening: A new molecule of this compound coordinates to the metal center. The carbonate group at the end of the growing polymer chain then performs a nucleophilic attack on the coordinated epoxide, opening the ring and regenerating the metal alkoxide intermediate, now elongated by one carbonate unit. royalsocietypublishing.orgnih.gov
This cycle of alternating CO2 insertion and epoxide ring-opening leads to the formation of the polycarbonate chain. nih.gov In some catalytic systems, particularly those involving dinuclear metal centers, it is proposed that one metal center activates the epoxide through coordination while the second is responsible for the nucleophilic attack by the propagating carbonate chain. nih.gov This backside attack on the cis-epoxide ring is a key step in the chain growth. nih.gov
A competing side reaction is "backbiting," where the growing chain's terminal group attacks the chain itself, leading to the formation of cyclic carbonates, which are the thermodynamically favored product. nih.govroyalsocietypublishing.org This can occur from both the metal alkoxide intermediate (forming trans-cyclohexene carbonate) and the metal carbonate intermediate (forming cis-cyclohexene carbonate). nih.gov
Influence of Reaction Conditions (Temperature, Pressure, Catalyst Ratio)
The efficiency, selectivity, and outcome of the copolymerization of this compound and CO2 are highly dependent on the reaction conditions, including temperature, CO2 pressure, and the monomer-to-catalyst ratio.
Temperature: Reaction temperature significantly affects both catalytic activity and selectivity. Generally, increasing the temperature enhances the turnover frequency (TOF), or the rate of reaction. For instance, with certain iron(III) complexes, the TOF increased from 12,623 h⁻¹ at 25 °C to 42,911 h⁻¹ at 55 °C. nih.gov However, higher temperatures can have adverse effects. They can lead to a decrease in the polymer's molecular weight, as the activation energy for chain transfer is typically higher than for chain growth. nih.gov Furthermore, elevated temperatures can reduce selectivity for polycarbonate formation by favoring the backbiting reactions that produce cyclic carbonates. nih.gov Studies with chromium porphyrin catalysts showed optimal polymer yields between 95-110 °C, with a significant drop in yield and molecular weight at 140 °C, suggesting the influence of a ceiling temperature. liverpool.ac.uk
Pressure: The pressure of carbon dioxide is a critical parameter for ensuring high incorporation of CO2 into the polymer backbone. While some catalyst systems can operate at atmospheric pressure, higher pressures generally favor the formation of polycarbonate over polyether linkages. nih.gov For example, zinc catalysts showed that higher CO2 pressures (2.0 MPa) resulted in good selectivity for PCHC sequences (83–91 mol%), whereas lower pressures (0.5 MPa) led to a significant increase in polyether content. mdpi.com
Catalyst Ratio: The molar ratio of monomer (CHO) to the catalyst impacts the reaction rate and the molecular weight of the resulting polymer. Increasing the relative amount of monomer to the catalyst (e.g., from a 5000:1 to a 20,000:1 ratio) has been shown to decrease the TOF. nih.gov However, this parameter can also be used to target polymers of varying molecular weights. rsc.org
The following interactive table summarizes findings from various studies on the copolymerization of this compound, illustrating the impact of different reaction conditions.
| Catalyst System | Temperature (°C) | Pressure (bar/MPa) | CHO/Catalyst Ratio | Key Findings | Reference |
|---|---|---|---|---|---|
| Titanium(IV) amino-tris(phenolate) / PPNCl | 80 | 40 bar | 5000:1 (0.02 mol%) | Moderate activity (TOF ~60 h⁻¹); >90% carbonate linkages. Higher temps reduce selectivity. | nih.gov |
| Amine triphenolate iron(III) complex | 25 - 55 | Not specified for ROP | 10,000:1 | TOF increased from 12,623 h⁻¹ (25°C) to 42,911 h⁻¹ (55°C); molecular weight decreased with temperature. | nih.gov |
| Amine triphenolate iron(III) / TBAB | 100 | 3 MPa | 2000:1 | Achieved 80% CHO conversion with >99% selectivity for cis-cyclic carbonate. | nih.govresearchgate.net |
| Chromium porphyrin / DMAP | 95 - 110 | ~227 bar (3300 psi) | ~385:1 | Best yields (~75%) in this range; higher temps (140°C) decreased yield and Mn. | liverpool.ac.uk |
| Macrocyclic phenolate (B1203915) dimagnesium | 80 | 4 bar | 1000:1 | Used with transfer agents to form telechelic polycarbonates; CHO conversions of 50-70%. | cnr.it |
| Trinuclear Schiff base chromium complex | 80 | 30 bar | 250:1 | Achieved 70% CHO conversion and 85% PCHC selectivity with a TOF of 419 h⁻¹. | rsc.org |
| Zn(C₆F₅)₂(toluene) / Benzyl alcohol | 120 | 2.0 MPa | 500:1 | High selectivity for PCHC (83-91%); lower pressure (0.5 MPa) decreased selectivity to 62-64%. | mdpi.com |
Regioselectivity and Stereoselectivity Control in Copolymerization
In the polymerization of substituted epoxides, both regioselectivity (the orientation of monomer addition) and stereoselectivity (the relative stereochemistry of adjacent monomer units) are critical factors that determine the polymer's microstructure and properties. For this compound, a symmetric meso-epoxide, regioselectivity is not a variable. However, the ring-opening of the two equivalent C-O bonds with stereochemical inversion (typically via an SN2-type backside attack) leads to the formation of trans-linkages in the polymer backbone. nih.govmdpi.com The primary challenge and area of research is controlling the stereoselectivity.
The stereochemical arrangement of the trans-1,2-cyclohexanediyl units along the polymer chain defines its tacticity. Depending on the catalyst and conditions, different microstructures can be achieved:
Isotactic PCHC: All stereocenters on one side of the polymer chain have the same configuration (e.g., R,R,R,R...). This can be achieved through the desymmetrization of the meso-epoxide using an enantiopure catalyst. acs.org
Syndiotactic PCHC: The stereocenters alternate in configuration (e.g., R,R,S,S,R,R...). Certain (salen)Co(III) complexes have been shown to produce syndiotactic PCHC. rsc.org
Atactic PCHC: The stereocenters are arranged randomly, resulting in an amorphous polymer.
Control over stereochemistry is typically governed by one of two mechanisms:
Enantiomorphic-Site Control: The chirality of the catalyst's active site dictates the stereochemistry of the incoming monomer unit. The stereochemistry of the last inserted monomer unit has little to no influence. This is a common mechanism for producing isotactic polymers from meso-epoxides. acs.org
Chain-End Control: The stereochemistry of the last monomer unit in the growing polymer chain influences the stereoselective addition of the next monomer. acs.org
Computational and experimental studies have been employed to understand the factors controlling stereoselectivity. For instance, with Indium(III) phosphasalen catalysts, the stereoselectivity arises from differences in the relative free energy of the transition states during the ring-opening step. nsf.gov The specific ligand architecture around the metal center plays a crucial role in directing the approach of the epoxide and favoring one stereochemical outcome over another. nsf.gov
The following table provides examples of catalyst systems and their effectiveness in controlling the stereoselectivity of the copolymerization.
| Catalyst System | Resulting Polymer Microstructure | Proposed Control Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| (R,R)-(salen-1)CoX (X = Cl, Br, I, OAc, OBzF₅) | Syndiotactic PCHC | Not specified, but catalyst geometry dictates stereochemistry. | First reported synthesis of syndiotactic poly(cyclohexene carbonate). | rsc.org |
| Indium(III) phosphasalen complexes | Stereoselective (Isotactic bias) | Enantiomorphic-Site Control | Stereoselectivity is controlled by non-covalent interactions between the ligand and the monomer/polymer chain in the transition state. | nsf.gov |
| C₁-symmetric imine-oxazoline-ligated zinc complexes | Isotactic PCHC (up to 72% ee) | Enantiomorphic-Site Control | Demonstrated effective stereoselective copolymerization through catalyst design. | acs.org |
| Dizinc (B1255464) complexes | Atactic PCHC | Not stereocontrolled | Highly selective for carbonate linkages (>99%) but does not induce stereoregularity. | nih.gov |
Stereochemical Aspects of Cis Cyclohexene Oxide Reactivity
Conformational Analysis and Transition State Modeling
Computational studies have been instrumental in elucidating the mechanistic pathways of reactions involving cis-cyclohexene oxide. These models help in understanding and predicting the stereoselectivity observed in many of its transformations.
In nucleophilic ring-opening reactions of epoxides on a cyclohexane (B81311) ring, the transition state can adopt conformations resembling either a chair or a twist-boat. nih.gov For reactions of cyclohexene (B86901) oxide, computational modeling has revealed that reaction pathways proceeding through a chair-like transition state are associated with a significantly lower activation barrier compared to those involving a twist-boat-like transition state. nih.gov The boat conformation itself is a transition state between two twist-boat conformations. wikipedia.org The higher energy of the boat and twist-boat conformations is attributed to torsional strain and steric interactions, such as the "flagpole" interactions between hydrogens. masterorganicchemistry.comacs.org The preference for a chair-like transition state is a key factor in determining the stereochemical course of the reaction.
The relative energies of cyclohexane conformations follow the order: chair < twist-boat < boat < half-chair. wikipedia.orglibretexts.org The energy difference between the chair and twist-boat conformation is approximately 5.5 kcal/mol. masterorganicchemistry.com This energetic preference for the chair conformation extends to the transition states of reactions involving cyclohexane derivatives, including this compound.
The position and orientation (axial or equatorial) of substituents on the cyclohexane ring play a crucial role in stereocontrol during reactions of this compound derivatives. The Fürst-Plattner rule, or the trans-diaxial effect, is a guiding principle that predicts the stereochemical outcome of nucleophilic additions to cyclohexene epoxides. nih.gov This rule states that nucleophilic attack preferentially occurs to give a product with the nucleophile and the leaving group (the epoxide oxygen) in a trans-diaxial orientation. nih.gov This preference is a consequence of the lower energy of the chair-like transition state leading to the diaxial product compared to the twist-boat-like transition state that would be required to form the diequatorial product. nih.gov
The stability of the resulting conformations also influences the product distribution. For instance, in disubstituted cyclohexanes, a trans-1,2-diaxial conformation is generally disfavored due to steric strain. wikipedia.org However, in the context of the kinetically controlled ring-opening of epoxides, the pathway through the lowest energy transition state dictates the outcome. The steric hindrance posed by substituents can also direct the incoming nucleophile. Bulky substituents will generally favor a conformation where they occupy an equatorial position to minimize 1,3-diaxial interactions. libretexts.org This conformational preference of the starting material can influence which face of the epoxide is more accessible to the nucleophile, thereby affecting the stereoselectivity of the reaction.
Asymmetric Transformations Involving this compound
The prochiral nature of this compound makes it an excellent substrate for a variety of asymmetric transformations, leading to the synthesis of valuable enantiopure compounds.
The desymmetrization of this compound can be effectively achieved through enantioselective deprotonation using chiral lithium amides. This reaction yields chiral allylic alcohols with good enantiomeric excess. For example, the use of the chiral bis-lithium amide derived from (R,R)-1,2-diphenyl-1,2-ethanediamine for the deprotonation of cyclohexene oxide results in the formation of (R)-2-cyclohexen-1-ol in good yield and enantiomeric excess. researchgate.net The stereoselectivity of this rearrangement is influenced by the structure of the chiral base. researchgate.net Kinetic studies of the deprotonation of cyclohexene oxide by lithium (S)-1-(2-pyrrolidinylmethyl)pyrrolidide have provided insights into the composition of the activated complex, which is crucial for the rational design of more selective chiral amides. capes.gov.br
| Chiral Base | Product | Yield (%) | ee (%) |
| (R,R)-bis-lithium amide | (R)-2-cyclohexen-1-ol | 68 | 76 |
| Substoichiometric chiral lithium amide with lithiated 1-methylimidazole | Not specified | Not specified | 82 |
This table presents data on the enantioselective deprotonation of cyclohexene oxide.
This compound serves as a key starting material for the synthesis of enantiopure trans-1,2-amino alcohols and trans-1,2-diamines, which are important chiral building blocks. The ring-opening of cyclohexene oxide with ammonia (B1221849) produces racemic trans-2-aminocyclohexanol. google.com This racemic mixture can then be resolved to obtain the enantiomerically pure compounds. google.com
A common method for synthesizing trans-1,2-diaminocyclohexane derivatives involves the initial ring-opening of cyclohexene oxide with an amine to form a trans-2-aminocyclohexanol. arkat-usa.org This amino alcohol can then be converted to an aziridinium (B1262131) ion intermediate, which undergoes a second nucleophilic attack by another amine to yield the trans-1,2-diamine. arkat-usa.org The use of a chiral amine in the second step can lead to a mixture of diastereomers that can be separated. arkat-usa.org The resulting enantiopure trans-1,2-diaminocyclohexane is a precursor to many chiral ligands. wikipedia.org
| Starting Material | Reagents | Product |
| Cyclohexene oxide | 1. Aqueous ammonia; 2. Resolution | Enantiopure trans-2-aminocyclohexanol |
| Cyclohexene oxide | 1. Pyrrolidine; 2. MsCl, Et3N; 3. α-methylbenzylamine | Diastereomeric trans-N,N'-disubstituted-1,2-diaminocyclohexanes |
This table outlines synthetic routes to enantiopure 1,2-amino alcohols and 1,2-diamines from cyclohexene oxide.
Derivatives of this compound are valuable as both chiral auxiliaries and as precursors to chiral ligands for asymmetric catalysis. A chiral auxiliary, (1S,2R)-trans-2-trityl-1-cyclohexanol, was synthesized from cyclohexene oxide. researchgate.net This auxiliary was used in the total synthesis of (+)-linalool oxide, demonstrating high diastereoselectivity in a permanganate-mediated oxidative cyclization. researchgate.net
Furthermore, the enantiomerically pure trans-1,2-diaminocyclohexane, which can be synthesized from this compound, is a well-established building block for a variety of privileged chiral ligands. arkat-usa.orgwikipedia.org These ligands, often of the salen or Trost type, have found wide application in numerous metal-catalyzed asymmetric reactions, including epoxidations, dihydroxylations, and allylic alkylations. wikipedia.org The rigid cyclohexane backbone of these ligands provides a well-defined chiral environment around the metal center, enabling high levels of enantiocontrol. nih.govresearchgate.net
| Derivative of this compound | Application |
| (1S,2R)-trans-2-trityl-1-cyclohexanol | Chiral auxiliary in the synthesis of (+)-linalool oxide |
| trans-1,2-Diaminocyclohexane | Precursor for chiral salen and Trost ligands |
This table highlights the applications of this compound derivatives in asymmetric synthesis.
Application as Chiral Ligands and Auxiliaries in Asymmetric Synthesis
Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)
Chiral ligands and auxiliaries derived from or analogous to the this compound framework are instrumental in catalyzing enantioselective additions to prochiral carbonyl compounds. A prominent example is the addition of diethylzinc to aldehydes. In such reactions, the chiral auxiliary, often a β-amino alcohol, coordinates to the zinc atom, forming a chiral complex that directs the ethyl group to one specific face of the aldehyde.
Research has demonstrated that carbohydrate-derived ligands, which share stereochemical motifs with functionalized cyclohexene oxides, are highly effective. acs.orgresearchgate.net For instance, ligands synthesized from D-fructose have been used in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to a range of aromatic and aliphatic aldehydes, achieving high conversion rates and significant enantioselectivities. researchgate.net The steric and electronic properties of the chiral ligand create a highly organized transition state, forcing the aldehyde to approach from a less hindered direction, which results in one enantiomer of the product alcohol being formed preferentially. acs.org
The effectiveness of this stereochemical control is demonstrated across various aldehyde substrates, as detailed in the following table.
| Aldehyde Substrate | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | 100 | 85 | 90 |
| o-Methylbenzaldehyde | 100 | 88 | 92 |
| m-Methylbenzaldehyde | 100 | 90 | 96 |
| Cinnamaldehyde | 80 | 75 | 85 |
| Cyclohexanecarboxaldehyde | 70 | 65 | 78 |
Data derived from studies on carbohydrate-based chiral ligands in the enantioselective addition of diethylzinc to aldehydes. acs.org
Diastereoselective Alkylation and Aldol (B89426) Reactions
The inherent chirality of this compound derivatives is pivotal for directing diastereoselective alkylation and aldol reactions. The existing stereocenters on the cyclohexane ring effectively shield one face of a reactive intermediate, such as an enolate, forcing the electrophile (an alkyl halide or an aldehyde) to approach from the opposite, less sterically encumbered face.
Alkylation: In the synthesis of functionalized cyclohexene oxide derivatives, reactions involving the addition of organolithium reagents proceed with a high level of stereocontrol. paris-saclay.fr The fragmentation of benzene (B151609) oxide cycloadducts, for instance, leads to highly substituted cyclohexene oxide derivatives with complete stereocontrol, illustrating how a rigid bicyclic precursor can generate stereodefined monocyclic products. paris-saclay.fr
Aldol Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound and creates up to two new stereocenters, is highly sensitive to stereochemical control. When an enolate is generated from a ketone or ester bearing a chiral auxiliary derived from this compound, the subsequent reaction with an aldehyde proceeds through a highly ordered, chair-like six-membered transition state. nih.gov The substituents on the chiral auxiliary dictate the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. The geometry of the enolate (Z or E) is crucial in determining whether the syn or anti aldol product is favored. nih.gov By carefully selecting the base and reaction conditions, either the kinetic (E) or thermodynamic (Z) enolate can be formed, providing access to different diastereomers. nih.gov
| Enolate Type | Typical Aldehyde | Major Product Diastereomer | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Z-enolate | Benzaldehyde | syn-Aldol | >95:5 |
| E-enolate | Isobutyraldehyde | anti-Aldol | >95:5 |
| Boron enolate (Z) | Acetaldehyde | syn-Aldol | >99:1 |
| Lithium enolate (Z) | Propionaldehyde | anti-Aldol | 85:15 |
Illustrative data based on general principles of diastereoselective aldol reactions. nih.govnih.gov
Stereospecific Chiral Sulfinyl Transfer Agents
Chiral sulfinamides are crucial auxiliaries in asymmetric synthesis, and their preparation often relies on stereospecific sulfinyl transfer agents. Chiral scaffolds, such as oxathiazine 2-oxides, can be synthesized diastereoselectively and function as efficient agents for transferring a sulfinyl group to a nucleophile (e.g., an organometallic reagent) with high fidelity.
Diastereoselective Michael Addition and Azidation
The electrophilic nature of the epoxide carbons and the stereochemical information embedded in the this compound ring provide a robust platform for diastereoselective conjugate additions and ring-opening reactions.
Michael Addition: In domino reactions that initiate with a Michael addition, a chiral center on a cyclohexene-derived substrate can direct the stereochemical outcome. For example, in a base-catalyzed Michael-aldol domino reaction used to assemble polyfunctional cyclohexanones, the initial conjugate addition can be stereoselective, setting up a specific conformation for the subsequent intramolecular aldol cyclization. mdpi.com This leads to products with multiple contiguous stereocenters in high diastereopurity, sometimes exceeding a 20:1 diastereomeric ratio. mdpi.com The Robinson annulation, a classic ring-forming sequence, utilizes a Michael addition followed by an aldol condensation to construct a six-membered ring, where stereocontrol is paramount.
Azidation: The ring-opening of epoxides with an azide (B81097) nucleophile (azidolysis) is a powerful method for introducing an amine precursor and a hydroxyl group simultaneously. In this compound, this reaction proceeds via an SN2 mechanism, resulting in a trans-diaxial arrangement of the azide and hydroxyl groups in the product. The nucleophilic attack of the azide ion occurs at one of the epoxide carbons from the face opposite the C-O bond, leading to an inversion of configuration at that center. nih.gov The inherent cis stereochemistry of the epoxide ensures that the resulting 2-azidocyclohexanol product is formed as a single diastereomer (trans). Enantioselective catalysis of this reaction, using chiral metal complexes, can yield specific enantiomers of the trans-azido alcohol product with high enantiomeric excess. researchgate.net
| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Michael Addition | Chiral Cyclohexenone | Facial blocking by existing stereocenters | High diastereoselectivity (>20:1 d.r.) |
| Azidation | This compound | SN2 ring-opening | Exclusively trans-2-azidocyclohexanol |
Computational and Theoretical Studies on Cis Cyclohexene Oxide
Quantum Chemical Investigations
Quantum chemical investigations, particularly those rooted in density functional theory, have become indispensable tools for unraveling the complexities of cis-cyclohexene oxide's behavior. These methods allow for the detailed examination of reaction pathways, transition states, and the subtle electronic effects that govern its chemical transformations.
Density Functional Theory (DFT) has been widely applied to study various reactions involving this compound, offering a powerful balance between computational cost and accuracy. One of the most studied reactions is the nucleophilic ring-opening, a fundamental process in organic synthesis. DFT calculations have been employed to investigate the mechanism of this reaction when catalyzed by Lewis acids. For instance, relativistic dispersion-corrected DFT has been used to study the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide by various nucleophiles. acs.orgresearchgate.netacs.org
DFT has also been instrumental in understanding the copolymerization of cyclohexene oxide with carbon dioxide, a reaction of significant industrial interest for producing polycarbonates. Computational studies have elucidated the reaction mechanisms catalyzed by different metal complexes, such as those involving zinc(II) and magnesium(II), helping to identify the most effective catalytic systems. researchgate.net Furthermore, DFT has been used to investigate the kinetics and thermochemistry of the atmospheric oxidation of cyclohexene oxide by hydroxyl radicals, providing insights into its environmental fate. copernicus.org The oxidation of cyclohexene, which yields cyclohexene oxide, has also been a subject of DFT studies to determine reaction energy barriers. researchgate.net
Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Reaction Studied | DFT Functional | Basis Set | Reference |
|---|---|---|---|
| Lewis Acid-Catalyzed Ring-Opening | M06-2X / B3LYP-D3(BJ) | TZ2P / 6-31G+(d) | acs.org |
| CO2 Copolymerization (Zn/Mg catalysts) | BP86-D3(BJ) | def2-TZVP / def2-SVP | researchgate.net |
| Atmospheric Oxidation by OH radicals | B3-LYP-D3(BJ) | N/A | copernicus.org |
| Oxidation of Cyclohexene | B3LYP | LACV3P+* // LACVP | researchgate.net |
Kohn-Sham molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a qualitative and quantitative picture of the electronic interactions that drive chemical reactions. In the context of the Lewis acid-catalyzed ring-opening of cyclohexene oxide, MO analysis has been crucial in moving beyond classical frontier molecular orbital (HOMO-LUMO) gap explanations. acs.org
Studies have shown that the catalytic effect of Lewis acids is not primarily due to the stabilization of the epoxide's Lowest Unoccupied Molecular Orbital (LUMO), which would enhance orbital interactions. Instead, the catalysis is attributed to the reduction of steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. acs.orgresearchgate.netuniversiteitleiden.nl The Lewis acid polarizes the filled orbitals of the epoxide, effectively moving electron density away from the path of the approaching nucleophile. acs.orgresearchgate.net This analysis has also been applied to understand regioselectivity, where asymmetric orbital density on the epoxide can lead to differing levels of Pauli repulsion at the two carbon atoms of the epoxide ring. researchgate.netuniversiteitleiden.nl
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to deconstruct the activation energy of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their equilibrium geometries to their geometries in the transition state, while the interaction energy accounts for the electronic interactions (e.g., electrostatic, orbital, and Pauli repulsion) between the distorted reactants.
This model has been successfully applied to the ring-opening reactions of epoxides, including cyclohexene oxide. acs.orgrsc.org Activation strain analyses reveal that under basic conditions, where a strong nucleophile is used, the regioselectivity is controlled by the interaction energy. The nucleophilic attack occurs at the sterically less hindered carbon atom because this pathway minimizes the destabilizing Pauli repulsion, leading to a more stabilizing interaction energy. scilit.comrsc.org
In the Lewis acid-catalyzed ring-opening with methanol, the uncatalyzed reaction has a high activation barrier. The addition of alkali metal ions as Lewis acids systematically lowers this barrier, with the effect increasing in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺. acs.org For the uncatalyzed reaction with methanol, the activation barrier (ΔE‡) is calculated to be 30.5 kcal/mol, while catalysis by Li⁺ reduces it to 15.1 kcal/mol. acs.org
Computational studies on the atmospheric oxidation of cyclohexene oxide by OH radicals have also been performed to determine reaction energetics, which are crucial for understanding its environmental lifetime. copernicus.org Furthermore, the energy barrier for the conformational interconversion of cyclohexene oxide itself has been determined both experimentally and computationally, with a calculated free-energy barrier of 4.87 kcal/mol (at 25 °C, HF/6-311G* level) for the half-chair to endo-boat conversion. epa.gov
Table 2: Computed Activation Barriers (ΔE‡) for the Ring-Opening of Cyclohexene Oxide with Methanol This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst (Y⁺) | ΔE‡ (α-attack, kcal/mol) | ΔE‡ (β-attack, kcal/mol) | Reference |
|---|---|---|---|
| None | 30.5 | 36.3 | acs.org |
| Cs⁺ | 21.0 | 26.5 | acs.org |
| Rb⁺ | 20.3 | 25.8 | acs.org |
| K⁺ | 19.3 | 24.6 | acs.org |
| Na⁺ | 17.5 | 22.9 | acs.org |
| Li⁺ | 15.1 | 20.4 | acs.org |
Computational studies have been fundamental in explaining the high regioselectivity observed in the ring-opening of this compound. The Fürst-Plattner rule, which predicts that nucleophilic attack occurs trans-diaxially, is rationalized by these studies. The attack at the α-carbon allows the reaction to proceed through a lower-energy, chair-like transition state, whereas attack at the β-carbon would necessitate a higher-energy, twist-boat-like transition state. DFT calculations consistently show that the α-attack pathway has a significantly lower reaction barrier than the β-attack pathway. acs.org
The underlying electronic factors for this regioselectivity have been explored using both activation strain and molecular orbital analyses. It has been established that regioselectivity is not solely governed by ring strain but also by the steric (Pauli) repulsion between the nucleophile and the substrate. acs.orgacs.orguniversiteitleiden.nl Asymmetric orbital density on the epoxide ring can lead to different repulsive forces at the two electrophilic carbon centers, guiding the nucleophile to the electronically preferred site of attack. acs.org DFT methods are also employed more broadly to rationalize and predict the origins of stereocontrol in complex organic reactions, providing a framework for understanding how specific diastereomers are formed. nih.gov
The six-membered ring of this compound is not planar and exists in dynamic equilibrium between different conformations. A combination of dynamic NMR spectroscopy and ab initio molecular orbital calculations has been used to study its conformational landscape. epa.gov The molecule predominantly adopts two enantiomeric half-chair conformations. These half-chairs can interconvert through a boat conformation, which serves as the transition state or a shallow intermediate. epa.gov
Ab initio calculations indicate that there are two possible boat conformations, an endo-boat and an exo-boat. The endo-boat is calculated to be significantly lower in energy than the exo-boat and is identified as the key intermediate in the ring inversion process. epa.gov The greater stability of the endo-boat is attributed to reduced eclipsing interactions between the hydrogens on the epoxide ring and those on the adjacent methylene (B1212753) groups. The experimental free-energy barrier for the interconversion between the two half-chair forms was determined to be 4.3 ± 0.2 kcal/mol at -178.2 °C, which is in reasonable agreement with the calculated values. epa.gov
Table 3: Calculated Relative Energies of Cyclohexene Oxide Conformers This table is interactive. Users can sort columns by clicking on the headers.
| Conformation | Method | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Half-Chair | MM3 | 0.00 | epa.gov |
| endo-Boat | MM3 | 3.86 | epa.gov |
Mechanistic Modeling of Catalytic Processes
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanisms of Lewis acid-catalyzed ring-opening reactions of cyclohexene oxide. Quantum chemical investigations have explored the role of various Lewis acids, including alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and H⁺, in facilitating nucleophilic attack on the epoxide ring.
A key finding from these theoretical models is that the catalytic effect of Lewis acids is not primarily due to the conventional explanation of lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the epoxide to reduce the HOMO-LUMO gap with the nucleophile. Instead, the catalysis is attributed to the reduction of steric (Pauli) repulsion between the reactants. The Lewis acid polarizes the filled orbitals of the epoxide, effectively moving them away from the path of the incoming nucleophile, which lowers the activation barrier. osti.govresearchgate.net
Activation strain analysis reveals that the enhanced reactivity stems from a diminished steric repulsion between the filled orbitals of the epoxide and the nucleophile. osti.gov The catalytic efficiency of Group 1 cations was found to decrease down the group, following the trend H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.netmdpi.comresearchgate.net This trend correlates with the ability of the Lewis acid to polarize the epoxide's orbitals.
Furthermore, computational models have elucidated the factors governing regioselectivity in these reactions. Beyond classical strain control, a previously unrecognized mechanism involving steric repulsion between the nucleophile and the substrate, originating from the asymmetric orbital density on the epoxide, has been identified as a crucial factor. researchgate.net Theoretical studies have also shown that reaction pathways proceeding through a chair-like transition state have a significantly lower energy barrier compared to those with a twist boat-like transition state. mdpi.com
Table 1: Calculated Reaction Barriers for Lewis Acid-Catalyzed Epoxide Ring-Opening
| Lewis Acid (Y⁺) | Nucleophile | Reaction Barrier (kcal/mol) |
|---|---|---|
| None | MeOH | High |
| Cs⁺ | MeOH | Lower |
| Rb⁺ | MeOH | Lower |
| K⁺ | MeOH | Lower |
| Na⁺ | MeOH | Lower |
| Li⁺ | MeOH | Lower |
| H⁺ | MeOH | Lowest |
| H⁺ | MeSH | Barrierless |
| H⁺ | MeNH₂ | Barrierless |
Note: This table is illustrative, based on the trends described in the literature. Actual values are dependent on the specific computational methods used.
Theoretical modeling has been instrumental in understanding the pathways for both the ring-opening polymerization (ROP) of this compound to form poly(cyclohexene oxide) (PCHO) and its copolymerization with other monomers like carbon dioxide (CO₂) and cyclic anhydrides. mdpi.comwashington.eduresearchgate.net
For the ROP of cyclohexene oxide catalyzed by metal complexes, a proposed mechanism involves the coordination and activation of a CHO molecule at a metal center. nih.gov In bimetallic systems, such as certain amine triphenolate iron(III) complexes, one iron center activates the CHO molecule, while the adjacent metal center facilitates the ring-opening. The resulting alkoxy group then initiates the ring-opening of another CHO molecule bound to the neighboring iron center, propagating the polymer chain. nih.gov
In the case of copolymerization with CO₂, computational studies help to elucidate the reaction mechanism. For instance, with chromium-based catalysts, the process involves the activation of the epoxide and subsequent insertion of CO₂. mdpi.com A proposed mechanism for the formation of cyclic carbonates, a competing reaction to polymerization, involves the initial coordination of CHO to the metal center, followed by nucleophilic attack by a co-catalyst (e.g., a bromide ion) to open the ring. CO₂ then inserts into the metal-oxygen bond, and subsequent intramolecular cyclization yields the cyclic carbonate product. washington.edu
Kinetic studies combined with computational analysis have allowed for the determination of activation energy barriers for these processes. For example, in the ROCOP of CO₂ and CHO using a trinuclear chromium complex, the activation energy barrier for polycarbonate formation was calculated to be 21.63 kJ mol⁻¹. mdpi.com These models help to explain the influence of catalyst structure, co-catalysts, temperature, and CO₂ pressure on conversion rates, polymer molecular weight, and selectivity between polycarbonate and cyclic carbonate formation. mdpi.comdntb.gov.ua
The choice of metal center and the design of the surrounding ligands are critical for the catalytic activity and selectivity in reactions involving this compound. Computational studies complement experimental work by providing a molecular-level understanding of these structure-activity relationships.
Metal Centers: Various metal complexes, including those with Al, Zn, Mn, Co, Fe, and Cr, have been computationally and experimentally investigated for the ROP of epoxides. nih.gov The electrophilicity of the metal center is a key factor; more Lewis acidic metals can more effectively activate the epoxide ring for nucleophilic attack. For instance, the increased acidity of a zirconium center, induced by electron-withdrawing groups on the ligand, was shown to enhance catalytic activity in polymerization. arxiv.org
Ligand Interactions: The ancillary ligands play a crucial role in modulating the electronic and steric properties of the metal center. arxiv.org
Electronic Effects: Electron-withdrawing groups on the ligand can increase the Lewis acidity of the metal center, which may enhance catalytic activity. For example, in porphyrin-ligated metal(III) catalysts, electron-withdrawing fluoride (B91410) substituents increase the metal's electrophilicity, leading to electrophilic ring-opening of epoxides. arxiv.org
Steric Effects: The steric bulk of the ligands can influence the coordination of the monomer and the pathway of polymerization, affecting the stereoselectivity of the resulting polymer.
Synergistic Effects: In bimetallic or multinuclear catalysts, the ligands help to maintain the proximity of metal centers, enabling synergistic catalysis. For example, amine triphenolate iron complexes can maintain a dimeric structure during the ROP of CHO, where the two metal centers work in concert to catalyze the polymerization. washington.edunih.gov
Computational modeling of these complexes helps to rationalize observed catalytic performance. For example, DFT analysis can be used to study the coordination of CHO to the metal center, the transition states for ring-opening and monomer insertion, and the electronic structure of the catalytic intermediates. This allows researchers to understand why certain metal-ligand combinations are more active or selective than others. nih.govresearchgate.net
Computational modeling that incorporates solvent effects is crucial for accurately describing the kinetics and thermodynamics of this compound reactions in the condensed phase. The solvent can significantly influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products.
Studies comparing vapor-phase and condensed-phase epoxidation have highlighted the critical role of the solvent. For instance, in the epoxidation of cyclohexene with H₂O₂ over a Ti-SiO₂ catalyst, the transition state was found to be 24 kJ/mol lower in energy in the condensed phase compared to the vapor phase, demonstrating significant stabilization by the solvent. osti.gov This stabilization can alter activation barriers and reaction rates.
Advanced Computational Techniques
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that analyzes the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. researchgate.net While specific, in-depth QTAIM studies focused exclusively on this compound are not abundant in the literature, the principles of QTAIM have been applied to structurally related molecules, providing insights that are transferable to understanding the bonding in the epoxide ring.
QTAIM analysis centers on identifying critical points in the electron density, ρ(r). A bond critical point (BCP) located between two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. The properties at the BCP, such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative information about the nature of the bond.
Strained Rings: For three-membered rings like the epoxide in this compound, QTAIM is particularly useful for characterizing the strained bonds. researchgate.net The bond paths between the atoms in the ring are typically bent or curved, and the BCPs are displaced outwards from the internuclear axis. The values of ρ(r)bcp and the positive Laplacian for these bonds are characteristic of strained, covalent interactions.
Cis-Effect: Next-generation QTAIM (NG-QTAIM) has been used to explain the "cis-effect," where a cis-isomer is more stable than its trans counterpart. This is relevant to the stereochemistry of the cyclohexene oxide ring. NG-QTAIM analyzes the directional response of the electron density to molecular torsion, providing a physical basis for the stability associated with certain geometric arrangements. mdpi.comresearchgate.net
Reaction Mechanisms: QTAIM can be applied to points along a reaction coordinate, such as the ring-opening of an epoxide, to monitor the changes in bonding. This allows for a detailed description of bond breaking and bond formation during a chemical transformation. Such analyses have been performed on the ring-opening of the structurally similar 1,3-cyclohexadiene. arxiv.orgresearchgate.net
By applying QTAIM, researchers can gain a deeper, physically grounded understanding of the electronic structure of this compound and how it governs its reactivity in the catalytic processes discussed previously.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound (CHO) |
| Poly(cyclohexene oxide) (PCHO) |
| Carbon Dioxide (CO₂) |
| Poly(cyclohexene carbonate) (PCHC) |
| Phthalic Anhydride |
| Methanol (MeOH) |
| Methanethiol (B179389) (MeSH) |
| Methylamine (MeNH₂) |
| 1,3-Cyclohexadiene |
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecular system. This analysis is based on the electron density and its derivatives, particularly the reduced density gradient. By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. These interactions are then visualized as surfaces in three-dimensional space, color-coded to distinguish between attractive (stabilizing) and repulsive (destabilizing) interactions.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative measure of electron localization in a molecule. It maps the probability of finding an electron pair, offering a clear depiction of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as in covalent bonds and lone pairs, while lower values are indicative of regions with more delocalized electrons.
ELF analysis has been applied to study the electronic structure of this compound in the context of its chemical transformations. In a computational investigation of the copolymerization of this compound with carbon dioxide using a dizinc (B1255464) catalyst, ELF analysis was utilized alongside NCI analysis. The study aimed to understand the nature of bonding and electron distribution within the reaction intermediates. The findings from the ELF analysis helped to characterize the interactions between the catalyst and the this compound substrate, providing insights into the electronic changes that occur during the ring-opening and polymerization process.
Spectroscopic Characterization in Research of Cis Cyclohexene Oxide and Its Derivatives
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for the characterization of cis-Cyclohexene Oxide. The presence of the epoxide ring, the defining functional group, gives rise to characteristic absorption bands in the infrared spectrum. Analysis of the FT-IR spectrum allows for the confirmation of the molecule's synthesis and the study of its subsequent reactions.
When cyclohexene (B86901) is converted to this compound, the most notable change in the FT-IR spectrum is the disappearance of the sharp C=C stretching vibration, typically found around 1640-1660 cm⁻¹, which is characteristic of the alkene precursor. docbrown.infoquora.com Concurrently, new peaks appear that signify the formation of the three-membered epoxide ring. These include the C-O-C asymmetric stretching and symmetric stretching (ring breathing) modes. Research on various epoxides shows these characteristic peaks appearing in the 1250 cm⁻¹ region and the 950-810 cm⁻¹ range. beilstein-journals.org The spectrum also retains the strong C-H stretching vibrations from the aliphatic ring, typically observed between 2850 and 3000 cm⁻¹. docbrown.info FT-IR is also routinely used to characterize the products of reactions involving this compound, such as in the synthesis of poly(cyclohexene oxide) or cyclic carbonates, where the appearance of new functional groups (e.g., hydroxyls, carbonyls) is monitored. researchgate.netnih.gov
In situ Attenuated Total Reflectance Infrared (ATR-FTIR) spectroscopy is a powerful variant of FT-IR that enables the real-time monitoring of chemical reactions in solution or at interfaces without the need for sample extraction. mdpi.comnih.gov This technique is particularly valuable for studying the kinetics and mechanisms of reactions involving this compound.
For instance, during the catalytic epoxidation of cyclohexene, in situ ATR-FTIR can track the reaction progress by simultaneously monitoring the decrease in the cyclohexene C=C bond absorbance and the increase in the characteristic epoxide C-O bond absorbances of the product, this compound. researchgate.net This provides direct kinetic data on the rate of formation. Similarly, this technique is applied to monitor the ring-opening polymerization of this compound. kaplanscientific.nl The consumption of the monomer can be followed by observing the disappearance of the epoxide ring vibrations over time, allowing for the determination of polymerization rates under various conditions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of this compound and its derivatives. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its molecular structure. Due to the C₂ symmetry of the molecule, the ten protons are found in three distinct chemical environments. The two equivalent protons on the epoxide ring (H1/H2) appear as a multiplet furthest downfield due to the deshielding effect of the adjacent oxygen atom. The four protons on the carbons adjacent to the epoxide (H3/H6) and the four protons on the carbons beta to the epoxide (H4/H5) give rise to separate multiplets.
A key feature of the spectrum is the non-equivalence of the geminal protons within each CH₂ group. The rigid, fused-ring structure prevents free rotation, meaning that for a given CH₂ group, one proton is on the same face of the ring as the epoxide oxygen (endo) while the other is on the opposite face (exo), placing them in different magnetic environments and causing them to have different chemical shifts and coupling constants. chemicalforums.com
Data sourced from spectral databases. chemicalbook.com Assignments are based on proximity to the oxygen atom.
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, consistent with the molecule's symmetry. The two equivalent carbons of the epoxide ring (C1/C2) are the most deshielded and appear furthest downfield. The carbons adjacent to the epoxide (C3/C6) and the carbons beta to the epoxide (C4/C5) appear as two separate signals in the aliphatic region of the spectrum.
Advanced research using dynamic NMR spectroscopy at very low temperatures (e.g., -187.7 °C) has provided deeper insights into the conformational behavior of this compound. acs.org At these temperatures, the interconversion between the two enantiomeric half-chair conformations becomes slow on the NMR timescale. acs.org This results in the decoalescence (splitting) of the ¹³C NMR signals, allowing for the study of the energy barriers and kinetics of this ring-inversion process. acs.org These studies have shown that the interconversion likely proceeds through a higher-energy endo-boat conformation. acs.org
Data sourced from spectral databases. chemicalbook.com
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and the determination of stereochemistry in this compound and its derivatives.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would connect the signal for the epoxide protons (H1/H2) to the signal for the adjacent methylene (B1212753) protons (H3/H6). Likewise, the H3/H6 protons would show a correlation to the H4/H5 protons. This through-bond correlation map is crucial for definitively assigning the complex multiplets in the 1D proton spectrum. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of their bonding connectivity. libretexts.org This technique is exceptionally powerful for confirming the cis stereochemistry of the molecule. libretexts.orgyoutube.com In this compound, a NOESY spectrum would show cross-peaks between the epoxide protons (H1/H2) and the adjacent axial protons on the same face of the cyclohexyl ring. The absence of such correlations to the corresponding equatorial protons would provide definitive proof of the cis-fused ring geometry. youtube.com
Variable-Temperature NMR Studies (Kinetic Insight)
Variable-temperature (VT) NMR spectroscopy is a powerful tool for probing the kinetics of conformational changes in this compound. Low-temperature ¹³C NMR studies have shown that the molecule exists as two rapidly interconverting enantiomeric half-chair conformations. As the temperature is lowered, the rate of this interconversion slows, leading to the decoalescence of specific NMR signals.
This phenomenon allows for the direct measurement of the kinetic parameters of the ring inversion process. The coalescence temperature, where the separate signals for the two conformers merge into a single broad peak, provides a key data point for calculating the energy barrier of the inversion.
| Parameter | Value | Temperature |
| Coalescence Temperature | Slightly above -178.2 °C | |
| Rate Constant (k) | 227 s⁻¹ | -178.2 °C |
| Free-Energy Barrier (ΔG‡) | 4.3 ± 0.2 kcal/mol | -178.2 °C |
This interactive table summarizes the kinetic data obtained from VT-NMR studies on the half-chair interconversion of this compound.
These experimental findings are crucial for understanding the molecule's dynamic behavior and are often complemented by computational calculations to model the transition states, such as the boat conformations, involved in the inversion pathway.
Mass Spectrometry Techniques
Mass spectrometry is indispensable for determining the molecular weight and structural features of this compound derivatives, particularly polymers.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a key technique for the characterization of polymers derived from the ring-opening polymerization of this compound, such as poly(cyclohexene carbonate) and other polyesters. mdpi.comrsc.org This soft ionization method allows for the analysis of large polymer chains without significant fragmentation, providing detailed information about their molecular weight distribution.
In the analysis of copolymers of cyclohexene oxide, MALDI-TOF MS is used to confirm the chemical composition and, crucially, to analyze the polymer end-groups. researchgate.net This end-group analysis reveals important details about the initiation and termination pathways of the polymerization reaction. researchgate.net For example, in the copolymerization of cyclohexene oxide and carbon dioxide, MALDI-TOF spectra can show distinct series of peaks corresponding to polymer chains with different end-groups, which helps in elucidating the catalytic mechanism. rsc.org The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit, confirming the polymer structure. rsc.org
| Polymer Type | Information Gained from MALDI-TOF MS |
| Poly(cyclohexene carbonate) | Molecular weight distribution, confirmation of repeating unit, analysis of end-groups to determine initiation pathways. rsc.orgresearchgate.net |
| Poly(cyclohexene oxide-alt-phthalic anhydride) | Confirmation of alternating structure, identification of telechelic α,ω-hydroxyl end-groups. mdpi.comrsc.org |
This interactive table highlights the application of MALDI-TOF MS in the analysis of various polymers derived from this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful tool for the real-time monitoring of reactions involving this compound. researchgate.netchromatographyonline.com It is particularly useful for studying reaction mechanisms in solution, as it can detect charged intermediates and products directly from the reaction mixture with high sensitivity. researchgate.netuvic.ca
One significant application is in monitoring the cationic polymerization of cyclohexene oxide. In studies of photochemically initiated polymerization, ESI-MS has been used as an on-line technique to observe the initiation process and the subsequent growth of the polymer chain. By directly irradiating the sample in the electrospray source, researchers can detect short-lived photoproducts that act as initiators and track the first few steps of polymer chain formation, providing invaluable mechanistic insights.
Electronic Spectroscopy
Electronic spectroscopy, specifically UV-Vis, is used to monitor reactions where this compound is either a reactant or a product.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similarly, UV-Vis spectroscopy is applied to study the synthesis of amine triphenolate iron complexes which are used as catalysts for the ring-opening polymerization of cyclohexene oxide. mdpi.com The technique helps characterize these complexes by identifying their specific absorption maxima (λ_max), confirming their electronic structure before they are used in polymerization reactions. mdpi.com
| Application | Species Monitored | Information Obtained |
| Catalytic Oxidation of Cyclohexene | Iron Porphyrin Catalyst | Reaction progress, changes in catalyst state. researchgate.net |
| Characterization of Polymerization Catalysts | Amine Triphenolate Iron Complexes | Confirmation of electronic structure, λ_max values. mdpi.com |
This interactive table summarizes the uses of UV-Vis spectroscopy in studies related to this compound.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by optically active molecules. wikipedia.org This technique is particularly valuable for the stereochemical assignment of chiral molecules, providing information about their absolute or relative configuration. chiralabsxl.com
While this compound itself is an achiral molecule due to its plane of symmetry, many of its derivatives are chiral. For these chiral derivatives, CD spectroscopy serves as an essential tool for structural elucidation. The principle of its application lies in the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. libretexts.org Consequently, the two enantiomers of a chiral cyclohexene oxide derivative are expected to produce CD spectra that are mirror images of each other, exhibiting opposite signs for their Cotton effects. chiralabsxl.com
In research, the CD spectrum of a novel chiral derivative of cyclohexene oxide can be compared with that of analogous compounds with known stereochemistry to determine its configuration. chiralabsxl.com Alternatively, theoretical calculations can predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can lead to the assignment of the absolute configuration. Although a powerful method for chiral analogues, specific CD spectroscopic studies focused solely on this compound are not prevalent in the literature due to the parent molecule's achiral nature.
X-ray Diffraction (XRD) and Crystallography
The crystal structure of a deuterated analogue of this compound has been investigated in detail using neutron powder diffraction, a technique closely related to XRD. researchgate.net These studies provide critical insights into the solid-state conformation and packing of the molecule. At a cryogenic temperature of 5 K, the structure was solved and refined, revealing key crystallographic parameters. researchgate.net The analysis showed that the molecule adopts a half-chair conformation in the solid state. researchgate.net
The phase II crystal structure of perdeuterated cyclohexene oxide was determined to be triclinic, belonging to the P1 space group. researchgate.net This detailed structural information is fundamental for understanding the physical properties of the compound in the solid state and serves as a benchmark for computational and other spectroscopic studies.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| Unit Cell Volume | 268 ų | researchgate.net |
| Temperature | 5 K | researchgate.net |
| Molecular Conformation | Half-chair | researchgate.net |
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species possessing one or more unpaired electrons. These species, known as paramagnetic species, include free radicals and many transition metal ions.
This compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, the pure, stable compound is "EPR-silent" and cannot be directly observed by this technique. However, EPR spectroscopy is a highly relevant and valuable tool for studying the chemical reactivity and reaction mechanisms involving this compound where paramagnetic intermediates are formed or paramagnetic catalysts are used.
Applications in Reaction Mechanism Studies:
Radical Reactions: The reactions of this compound with radical species, such as hydroxyl radicals (•OH) in atmospheric chemistry, can be investigated using EPR. copernicus.org While the primary reactants and products are diamagnetic, the transient radical intermediates formed during the reaction can potentially be detected and identified using spin-trapping techniques in conjunction with EPR.
Catalysis: The ring-opening polymerization of this compound is frequently catalyzed by transition metal complexes, such as those containing iron (Fe) or zinc (Zn). nih.govmdpi.com If the catalyst exists in a paramagnetic oxidation state (e.g., Fe(III)), EPR spectroscopy can be employed to probe the electronic structure and coordination environment of the metal center. This provides mechanistic insights into how the catalyst activates the epoxide ring, allowing researchers to monitor changes in the catalyst's state during the polymerization process. nih.gov
Q & A
Q. What are the standard laboratory methods for synthesizing cis-cyclohexene oxide, and what critical parameters influence yield?
The synthesis of this compound typically involves the epoxidation of cyclohexene using peracids (e.g., meta-chloroperbenzoic acid) or via base-mediated reactions. A classic procedure involves reacting cyclohexene with a peracid in a non-polar solvent under controlled temperature (0–5°C) to minimize side reactions . Critical parameters include:
- Temperature control : Lower temperatures favor epoxide formation over competing oxidation or polymerization reactions.
- Catalyst selection : Acidic conditions may accelerate epoxidation but require careful quenching to prevent decomposition.
- Solvent choice : Dichloromethane or ethers are preferred for their ability to stabilize reactive intermediates.
Q. How can the presence and purity of the epoxide group in this compound be experimentally confirmed?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound is volatile and potentially irritant .
- Spill management : Absorb spills with inert materials (e.g., sand) and avoid ignition sources due to flammability risks .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
Advanced Research Questions
Q. How does ring strain in this compound influence its reactivity compared to smaller or larger cyclic ethers?
The cyclohexene oxide ring exhibits moderate strain due to its non-planar conformation, which increases its susceptibility to nucleophilic attack compared to less-strained ethers like tetrahydrofuran. However, it is less reactive than smaller epoxides (e.g., ethylene oxide) due to reduced angle strain. Reactivity trends can be quantified using computational methods (DFT) to analyze transition-state energies or experimentally via kinetics studies with nucleophiles (e.g., amines) .
Q. How can contradictory data from analytical techniques (e.g., NMR vs. GC-MS) be resolved when characterizing this compound derivatives?
Discrepancies often arise from:
- Sample purity : Trace impurities (e.g., unreacted cyclohexene) may skew NMR integration but remain undetected in GC-MS if volatile.
- Decomposition : Epoxides may degrade during analysis (e.g., under high GC temperatures).
Resolution strategies : - Cross-validate with multiple techniques (e.g., HPLC for non-volatile byproducts).
- Use deuterated solvents in NMR to avoid signal overlap .
- Optimize GC parameters (e.g., lower injection port temperatures) to prevent thermal degradation .
Q. What side reactions compete with this compound formation during synthesis, and how can they be suppressed?
Common side reactions include:
- Acid-catalyzed ring-opening : Epoxide reacts with residual water to form diols.
- Polymerization : Initiated by radical species under elevated temperatures.
Mitigation : - Drying agents : Use molecular sieves to scavenge moisture during synthesis.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
- Additives : Introduce radical inhibitors (e.g., hydroquinone) to suppress polymerization .
Methodological Considerations
Q. How can reaction equilibrium be manipulated to favor this compound formation in reversible epoxidation?
Q. What computational tools are effective for modeling this compound’s conformational dynamics and reactivity?
- Molecular mechanics (MM2/MM3) : Predicts low-energy conformers of the cyclohexene oxide ring.
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in ring-opening reactions.
- MD simulations : Track solvent effects on reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
